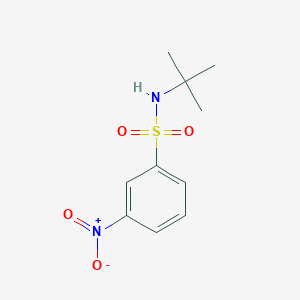

N-t-butyl 3-nitrobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-t-butyl 3-nitrobenzenesulfonamide is a chemical compound that is part of the broader class of nitrobenzenesulfonamides. These compounds are characterized by a nitro group and a sulfonamide group attached to a benzene ring. They are of significant interest in organic chemistry due to their versatility in synthesizing various nitrogen-containing heterocycles and for their use in protecting amine groups during chemical reactions .

Synthesis Analysis

The synthesis of nitrobenzenesulfonamides typically involves the alkylation of primary amines. For instance, 2- and 4-nitrobenzenesulfonamides can be prepared from primary amines and subsequently alkylated to give N-alkylated sulfonamides in near quantitative yields . Additionally, N-carboalkoxy-2-nitrobenzenesulfonamides can be prepared by acylation of 2-nitrobenzenesulfonamide and further alkylated using conventional or Mitsunobu protocols . These methods provide a practical approach to synthesizing protected primary amines, which can be deprotected under mild conditions to yield secondary amines.

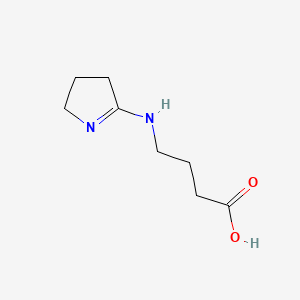

Molecular Structure Analysis

The molecular structure of nitrobenzenesulfonamides can be complex, with the potential for axial chirality and conformational isomerism. For example, the ynamide compound bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide exhibits a twisted conformation in its crystal structure, resulting in axial chirality . The structure is further stabilized by intermolecular CH-π interactions, which are significant in understanding the compound's reactivity and physical properties.

Chemical Reactions Analysis

Nitrobenzenesulfonamides participate in various chemical reactions, including intramolecular arylation to yield benzhydrylamines, which are intermediates for the synthesis of nitrogenous heterocycles . They can also undergo smooth alkylation by Mitsunobu reaction or conventional methods . Furthermore, N,N-dichloro-2-nitrobenzenesulfonamide has been used as an electrophilic nitrogen source for the direct diamination of enones, demonstrating the versatility of nitrobenzenesulfonamides in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzenesulfonamides are influenced by their molecular structure. The vibrational spectroscopic properties of 2-, 3-, and 4-nitrobenzenesulfonamides have been studied using FT-IR and FT-Raman techniques, along with DFT quantum chemical calculations . These studies provide insights into the effects of the nitro group on the characteristic bands in the spectra and help in the assignment of fundamental vibrations. Additionally, the electrochemical and thermal properties of these compounds have been characterized, revealing information about their HOMO/LUMO energy levels and polymerization behavior .

Wissenschaftliche Forschungsanwendungen

Electrochemical Properties

The electrochemical behavior of N-t-butyl 3-nitrobenzenesulfonamide and its derivatives has been a subject of research. For example, the cathodic cleavage of the nitrobenzenesulfonyl group from aliphatic amines in N, N-dimethylformamide has been studied, revealing insights into the reduction processes and mechanisms involved (Zanoni & Stradiotto, 1991).

Synthetic Chemistry Applications

N-t-butyl 3-nitrobenzenesulfonamide and its variants have been utilized in various synthetic chemistry applications. For instance, they have been employed as versatile means for the preparation of secondary amines and for protecting amines. These compounds undergo smooth alkylation and can be deprotected readily, showing their utility in chemical synthesis (Fukuyama, Jow, & Cheung, 1995).

Analytical Applications

In analytical chemistry, derivatives of N-t-butyl 3-nitrobenzenesulfonamide, such as sodium N-bromo-p-nitrobenzenesulfonamide, have been synthesized and used as oxidizing titrants. These compounds demonstrate significant utility in the direct titration of various substances, offering simple and rapid procedures with minimal errors (Gowda et al., 1983).

Environmental Applications

N-t-butyl 3-nitrobenzenesulfonamide derivatives have also been studied for environmental applications, such as in the degradation of pollutants like nitrobenzene in wastewater treatment. This involves the use of innovative techniques like rotating packed beds and heterogeneous catalytic ozonation, demonstrating the potential of these compounds in environmental remediation (Li et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes if it comes into contact with the eyes .

Eigenschaften

IUPAC Name |

N-tert-butyl-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-10(2,3)11-17(15,16)9-6-4-5-8(7-9)12(13)14/h4-7,11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFXZEXYBBMXBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387305 |

Source

|

| Record name | N-t-butyl 3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-t-butyl 3-nitrobenzenesulfonamide | |

CAS RN |

424818-25-7 |

Source

|

| Record name | N-t-butyl 3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

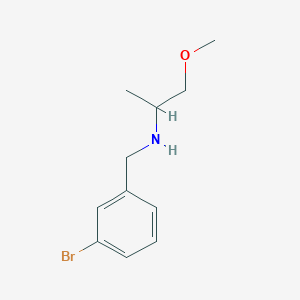

![N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272726.png)